![molecular formula C22H23NO4S B2975267 Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate CAS No. 922906-37-4](/img/structure/B2975267.png)
Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, such as Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate, has been a topic of interest in recent years . One method involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate is complex, as it includes a benzofuran ring, which is a key heterocycle in many biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Synthesis Methods
Expedient Phosphine-Catalyzed Annulation
A study by Zhu, Lan, and Kwon (2003) describes a phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines. This method indicates the potential for creating complex structures related to ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate, showcasing the versatility in synthesizing benzofuran derivatives with specific substitutions that could enhance their utility in various research applications (Zhu, Lan, & Kwon, 2003).
Biological Activities
Thieno[2,3-d]Pyrimidines Synthesis
The work by Wang et al. (2010) illustrates the synthesis and biological activity of new thieno[2,3-d]pyrimidines, compounds that share structural similarities with benzofuran derivatives. This synthesis pathway might be applicable for creating derivatives of ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate with potential biological activities, offering insights into the development of novel compounds with specific biological targets (Wang et al., 2010).
Methodological Advancements
Novel Enzymatic Route for Kinetic Resolution
A study by Kasture et al. (2005) on the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate through a lipase-catalyzed transesterification reaction sheds light on innovative approaches to the synthesis of stereochemically complex pharmaceutical intermediates. Although not directly mentioning ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate, the methodologies discussed could provide valuable insights into the synthesis and resolution of similar compounds (Kasture et al., 2005).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran derivatives have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
One study has shown that a similar compound, ethyl 3-phenyl-2h-benzo[b][1,4]thiazine-2-carboxylate, acts as an excellent inhibitor for mild steel corrosion in a 200 ppm nacl medium .
properties
IUPAC Name |
ethyl 3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-26-22(25)21-20(17-7-4-5-8-18(17)27-21)23-19(24)9-6-14-28-16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFFOZINSAERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCSC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate |
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